8-Methoxyfissistigine C

Description

8-Methoxyfissistigine C is a naturally occurring or synthetic alkaloid with the molecular formula C₁₂H₁₂O₂ and a purity of 98.0% . It is frequently employed as a reference standard in analytical chemistry, particularly for quality control and structural verification in pharmaceutical and phytochemical research .

Properties

Molecular Formula |

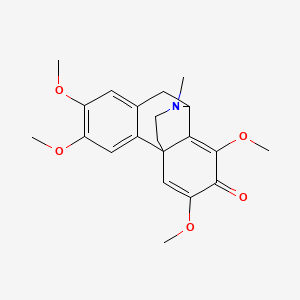

C21H25NO5 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

4,5,11,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |

InChI |

InChI=1S/C21H25NO5/c1-22-7-6-21-11-17(26-4)19(23)20(27-5)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-11,14H,6-8H2,1-5H3 |

InChI Key |

CLLFCZIFJSTLRT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC23C=C(C(=O)C(=C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8-Methoxyfissistigine C are not well-documented. Typically, the production of such complex natural compounds on an industrial scale would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyfissistigine C can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Methoxyfissistigine C has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and synthesis of alkaloids.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 8-Methoxyfissistigine C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and influencing neuroprotective pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with receptors and enzymes related to neurodegenerative diseases.

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Structural Diversity :

- This compound is distinguished by its methoxy group at the 8-position, a feature absent in analogs like Leonurine (sulfur-containing) or Glabredelphinine (phosphorus-containing) .

- Isomerism : Murrayanine and Isopteropodine share the same molecular formula (C₁₃H₁₄N₂O₃ ) but differ in structural arrangement, leading to distinct biological and physicochemical properties .

Purity and Applications :

- This compound (98.0% purity) is slightly less pure than analogs like Leonurine or N-Acetyldelectine (99.0%), which may reflect differences in synthesis or isolation challenges .

- High-purity analogs (e.g., Enniatin B1, 99.0%) are often prioritized for pharmacological assays, whereas this compound’s role as a reference standard emphasizes structural fidelity over ultra-high purity .

Sulfur in Leonurine and phosphorus in Glabredelphinine introduce polarizable atoms that may influence binding to metal ions or enzymatic targets .

Implications for Research and Development

The structural and purity differences highlighted above underscore the importance of selecting context-specific analogs for drug discovery, analytical chemistry, or agrochemical development. For example:

- This compound’s methoxy group could be leveraged to optimize pharmacokinetic profiles in lead compound optimization.

- Isomers like Murrayanine and Isopteropodine require advanced spectroscopic techniques (e.g., NMR or X-ray crystallography) for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.